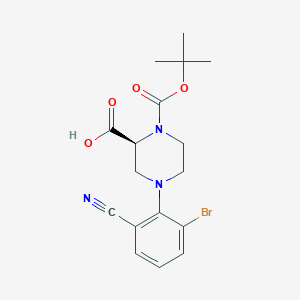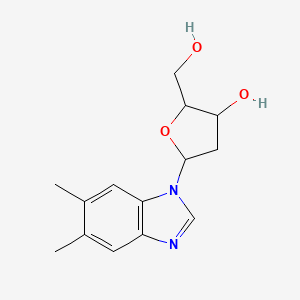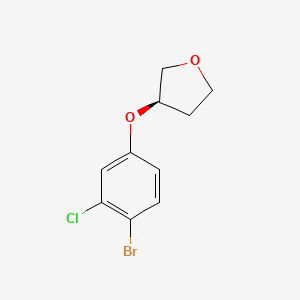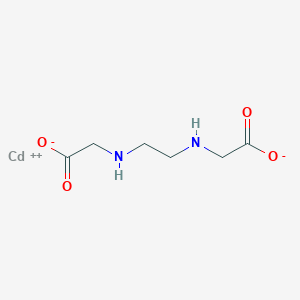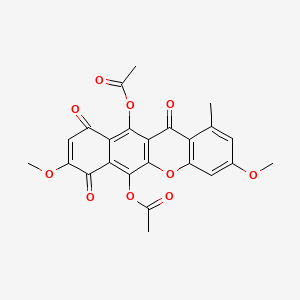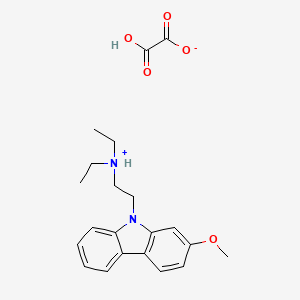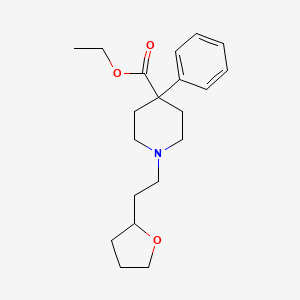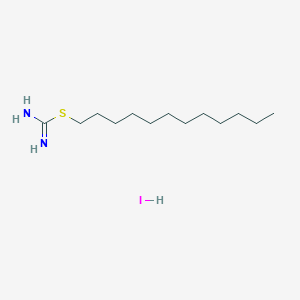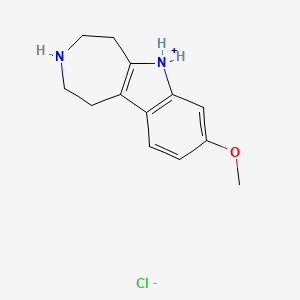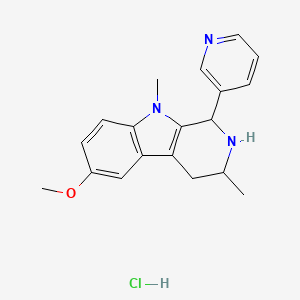
2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole HCl is a complex organic compound that belongs to the class of pyridoindoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole HCl typically involves multi-step organic reactions. Common starting materials may include pyridine derivatives and indole precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions may occur at specific positions on the pyridine or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of signaling cascades, inhibition of enzyme activity, or binding to receptor sites.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1H-pyrido(3,4-b)indole: Lacks the pyridinyl group.
3,9-Dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole: Lacks the tetrahydro structure.
Uniqueness
The presence of both the pyridinyl group and the tetrahydro structure in 2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole HCl makes it unique, potentially leading to distinct biological activities and applications.
Propiedades
Número CAS |
40717-63-3 |
|---|---|
Fórmula molecular |
C19H22ClN3O |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
6-methoxy-3,9-dimethyl-1-pyridin-3-yl-1,2,3,4-tetrahydropyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C19H21N3O.ClH/c1-12-9-16-15-10-14(23-3)6-7-17(15)22(2)19(16)18(21-12)13-5-4-8-20-11-13;/h4-8,10-12,18,21H,9H2,1-3H3;1H |
Clave InChI |
JSFAQMJBRZLWEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C(N1)C3=CN=CC=C3)N(C4=C2C=C(C=C4)OC)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



